N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting isopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form the 1,3,4-thiadiazole ring.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized by the reduction of pyridine derivatives using hydrogenation techniques.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the tetrahydropyridine ring through a condensation reaction using diethylamine and a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the tetrahydropyridine ring, converting it to a piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Piperidine derivatives.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to its unique structure.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in inflammatory pathways, bacterial cell wall synthesis.
Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, disruption of bacterial cell wall integrity.
Comparison with Similar Compounds
- N,N-DIETHYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
- N,N-DIETHYL-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
Comparison:
- Structural Differences: The primary difference lies in the substituents on the thiadiazole ring (isopropyl vs. methyl or ethyl).
- Unique Properties: The isopropyl group in N,N-DIETHYL-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE may confer different steric and electronic properties, potentially leading to variations in biological activity and chemical reactivity.
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2S/c1-5-20(6-2)16(23)21-9-7-12(8-10-21)13(22)17-15-19-18-14(24-15)11(3)4/h11-12H,5-10H2,1-4H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRBRSNXASFNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.